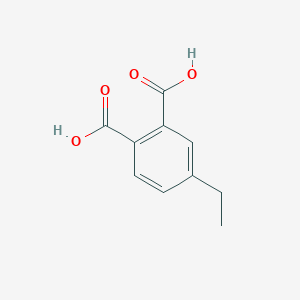

4-Ethylbenzene-1,2-dicarboxylic acid

Description

Properties

CAS No. |

921759-09-3 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

4-ethylphthalic acid |

InChI |

InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

LVRNKEBRXQHJIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile & Characterization of 4-Ethylbenzene-1,2-dicarboxylic Acid

[1]

Executive Summary

4-ethylbenzene-1,2-dicarboxylic acid (CAS: 921759-09-3 / CID: 17825300) is a structural derivative of phthalic acid characterized by an ethyl group at the C4 position.[1] This alkyl substitution significantly alters the solubility landscape compared to the parent phthalic acid, introducing increased lipophilicity and disrupting crystal lattice energy.

This guide provides a theoretical and practical framework for handling this compound. While the parent phthalic acid is moderately water-soluble (approx. 6 g/L at 25°C), the 4-ethyl derivative exhibits reduced aqueous solubility and enhanced affinity for moderately polar organic solvents (alcohols, esters, ketones).[1] Understanding this shift is critical for optimizing purification workflows, such as recrystallization from aqueous alcohols or acid-base extraction.[1]

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for predicting solubility behavior.[1] The ethyl group exerts a positive inductive effect (+I) and increases the molecular volume, affecting both solvation energy and pKa values.[1]

| Property | Value (Experimental/Predicted) | Context & Implication |

| Molecular Formula | C₁₀H₁₀O₄ | - |

| Molecular Weight | 194.18 g/mol | Heavier than phthalic acid (166.13 g/mol ).[1] |

| LogP (Octanol/Water) | ~1.8 (Predicted) | Significantly more lipophilic than phthalic acid (LogP ~0.73).[1] Indicates preferential partitioning into organic phases.[1] |

| pKa₁ (Acid 1) | ~2.95 (Est.) | Similar to phthalic acid (2.89).[1] The ethyl group is weakly electron-donating, slightly destabilizing the conjugate base.[1] |

| pKa₂ (Acid 2) | ~5.50 (Est.)[1] | Second ionization requires higher pH; solubility increases drastically above pH 6.[1]0. |

| H-Bond Donors | 2 | Carboxylic acid hydroxyls.[1] |

| H-Bond Acceptors | 4 | Carbonyl oxygens.[1][2] |

| Physical State | Solid (Crystalline) | Likely forms needles or prisms; melting point expected <207°C (phthalic acid) due to symmetry breaking.[1] |

Solubility Thermodynamics & Solvent Compatibility

Aqueous Solubility & pH Dependence

Unlike neutral organic compounds, the solubility of 4-ethylbenzene-1,2-dicarboxylic acid is strictly pH-dependent.[1]

-

Low pH (pH < 2): The compound exists as the neutral, undissociated acid (

).[1] Solubility is governed by the hydrophobic effect of the ethyl-benzene core. Solubility is lowest here. -

Medium pH (pH 3–5): First deprotonation occurs (

).[1] Solubility increases moderately.[1] -

High pH (pH > 6): Full deprotonation to the dicarboxylate dianion (

).[1] The ionic species is highly water-soluble due to strong ion-dipole interactions.

Mechanism:

Organic Solvent Profile

The ethyl group enhances interaction with non-polar and polar aprotic solvents via van der Waals forces.[1]

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Protogenic Polar | Methanol, Ethanol, IPA | High | Alcohol hydroxyls H-bond with carboxyl groups; ethyl group interacts with alkyl chain of solvent.[1] |

| Polar Aprotic | Acetone, DMSO, DMF | Very High | Strong dipole interactions; DMSO disrupts carboxylic acid dimers.[1] |

| Non-Polar | Hexane, Heptane | Very Low | The polar dicarboxylic head group is too hydrophilic to dissolve in alkanes, despite the ethyl group. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Good solvent for the aromatic core; useful for extraction from acidic aqueous phases.[1] |

| Ethers | Diethyl Ether, THF | High | Excellent H-bond acceptors for the carboxylic protons.[1] |

Speciation Diagram

The following diagram illustrates the dominant species across the pH scale, directly correlating to solubility.

Figure 1: pH-dependent speciation of 4-ethylphthalic acid.[1] Solubility is minimal at pH < pKa1 and maximal at pH > pKa2.

Experimental Determination Protocols

Since specific literature values for this isomer are sparse, the following "Shake-Flask" protocol is the gold standard for generating validation data.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in water or organic solvents at 25°C.

Reagents:

-

4-ethylbenzene-1,2-dicarboxylic acid (Test Substance).[1][3][4]

-

Solvent (HPLC grade Water, Ethanol, or Buffer).[1]

-

0.45 µm PTFE Syringe Filters.[1]

Workflow:

-

Preparation: Add excess solid compound (~50 mg) to 10 mL of solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and agitate (orbital shaker) at 25°C ± 0.1°C for 24–48 hours.

-

Note: Ensure solid is still present after 24 hours; if not, add more solid.[1]

-

-

Sedimentation: Stop agitation and allow solids to settle for 2 hours (or centrifuge at 3000 rpm for 10 min).

-

Sampling: Withdraw supernatant using a syringe.

-

Filtration: Pass through a 0.45 µm filter (pre-saturated with solution to prevent adsorption losses).[1]

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: HPLC Analytical Method

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1] Mobile Phase:

-

A: Water + 0.1% Phosphoric Acid (suppresses ionization, sharpens peaks).[1]

-

B: Acetonitrile.[1] Gradient: 10% B to 90% B over 10 minutes. Detection: UV at 254 nm (aromatic ring absorption).[1] Flow Rate: 1.0 mL/min.[1]

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the gravimetric or chromatographic determination of solubility.

Applications in Separation & Purification

The distinct solubility profile of 4-ethylphthalic acid allows for efficient separation from reaction byproducts (e.g., ethyl-xylene oxidation).[1]

-

Acid-Base Extraction:

-

Dissolve crude mixture in organic solvent (Ethyl Acetate).

-

Extract with 5% NaOH (aq).[1] The 4-ethylphthalic acid moves to the aqueous phase as the dianion (

). Neutral impurities remain in the organic phase.[1] -

Acidify aqueous phase with HCl to pH 1.[1] The product precipitates as a white solid (

).[1]

-

-

Recrystallization:

-

Solvent System: Water/Ethanol (80:20) or dilute Acetic Acid.

-

Method: Dissolve at boiling point; cool slowly to 4°C. The ethyl group reduces water solubility compared to phthalic acid, ensuring good recovery yields upon cooling.[1]

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17825300, 4-Ethylbenzene-1,2-dicarboxylic acid. Retrieved from [Link]

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general solubility trends of benzene-dicarboxylic acids).

- Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23.

-

NIST Chemistry WebBook. 4-ethylphthalic acid Thermochemical Data. Retrieved from [Link][1][5]

Sources

- 1. Phthalic acid - Wikipedia [en.wikipedia.org]

- 2. Phthalic acid, ethyl pentyl ester | C15H20O4 | CID 6423929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethylbenzene-1,2-dicarboxylic acid | C10H10O4 | CID 17825300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gneechem.com [gneechem.com]

- 5. 4-ethylphthalic acid [webbook.nist.gov]

Technical Guide: Physicochemical Profile of 4-Ethylphthalic Acid

The following technical guide details the physicochemical characterization of 4-ethylphthalic acid and its dehydration product, 4-ethylphthalic anhydride.

Executive Summary

4-Ethylphthalic acid (4-ethylbenzene-1,2-dicarboxylic acid; CAS: 27932-02-1) is a structural isomer of phthalic acid used primarily as an intermediate in the synthesis of specialized alkyd resins, plasticizers, and fine chemical building blocks.

For researchers and process chemists, the critical thermodynamic characteristic of this compound is its propensity to dehydrate upon heating. Unlike stable dicarboxylic acids (e.g., terephthalic acid), 4-ethylphthalic acid readily converts to 4-ethylphthalic anhydride at temperatures approaching its melting point. Consequently, literature values often conflate the decomposition point of the acid with the melting point of the anhydride.

This guide provides the definitive experimental data derived from thermal isomerization studies and outlines the specific protocols required to distinguish the acid from its anhydride.

Physicochemical Data Profile

The following data aggregates experimental values from thermal isomerization and oxidation studies, specifically referencing the foundational work on alkylphthalic derivatives.

Core Physical Properties[1]

| Property | 4-Ethylphthalic Acid | 4-Ethylphthalic Anhydride |

| CAS Number | 27932-02-1 | [Derivative Form] |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₈O₃ |

| Molecular Weight | 194.18 g/mol | 176.17 g/mol |

| Physical State | White Crystalline Solid | White Crystalline Solid |

| Melting Point (MP) | ~150–160 °C (Decomposes) † | 76–77 °C (Experimental) [1] |

| Boiling Point (BP) | N/A (Dehydrates) | >285 °C (Predicted)‡ |

| Solubility | Soluble in alcohols, hot water | Soluble in organic solvents; hydrolyzes in water |

† Technical Note on Acid Melting Point: 4-Ethylphthalic acid does not exhibit a sharp, reversible melting point. Upon heating, it undergoes chemically reactive melting (dehydration), releasing water to form the anhydride. The observed range depends heavily on the rate of heating (capillary method). ‡ Technical Note on Anhydride Boiling Point: Based on the boiling point elevation trends of alkylphthalic anhydrides (Phthalic anhydride BP = 295 °C; 4-Methylphthalic anhydride BP ≈ 290 °C).

Thermodynamic Analysis & Phase Behavior

Understanding the phase transition of 4-ethylphthalic acid requires analyzing the competition between crystal lattice energy and the entropy-driven dehydration reaction.

The Dehydration Pathway

The ortho positioning of the two carboxylic acid groups facilitates an intramolecular nucleophilic attack, even in the solid state, as thermal energy increases. This reaction is irreversible in an open system where water vapor can escape.

-

Solid State: 4-Ethylphthalic acid exists as hydrogen-bonded dimers.

-

Thermal Activation: Above 140°C, the carboxylic protons become labile.

-

Cyclization: One carboxyl group attacks the other, expelling a water molecule.

-

Result: Formation of the five-membered anhydride ring (4-ethylphthalic anhydride), which has a significantly lower melting point (76–77 °C) than the parent acid.[1]

Implications for Characterization[5]

-

DSC Analysis: A Differential Scanning Calorimetry (DSC) trace for the acid will show a broad endotherm (dehydration) overlapping with a sharp endotherm (melting of the newly formed anhydride).

-

Purity Determination: Melting point is not a reliable purity indicator for the acid due to in-situ anhydride formation. HPLC or titration is required.

Experimental Protocols

Protocol A: Synthesis & Isolation (Oxidation Route)

Context: Validating the identity of 4-ethylphthalic acid produced via oxidation of 4-ethyl-o-xylene.

Reagents: 4-Ethyl-o-xylene, KMnO₄ (or industrial catalyst Co/Mn/Br), dilute HCl.

-

Oxidation: Reflux 4-ethyl-o-xylene with excess KMnO₄ in aqueous pyridine or t-butanol/water until the organic layer disappears.

-

Workup: Filter MnO₂ precipitate while hot. Acidify the filtrate with concentrated HCl to pH 1–2.

-

Crystallization: Cool the filtrate to 4°C. 4-Ethylphthalic acid precipitates as white needles.

-

Purification: Recrystallize from hot water. Do not dry at high temperatures (>60°C) to prevent anhydride formation.

Protocol B: Differentiating Acid vs. Anhydride (IR Spectroscopy)

Context: Confirming if a stored sample has dehydrated.

-

Sample Prep: Prepare a KBr pellet or use ATR-FTIR.

-

Scan: Range 4000–400 cm⁻¹.

-

Diagnostic Peaks:

-

Acid (Pure): Broad O-H stretch (3300–2500 cm⁻¹), single Carbonyl (C=O) peak ~1690 cm⁻¹.

-

Anhydride (Dehydrated): Absence of broad O-H stretch. Doublet Carbonyl peaks at ~1850 cm⁻¹ and ~1760 cm⁻¹ (symmetric/asymmetric stretching of the anhydride ring).

-

Pathway Visualization

The following diagram illustrates the synthesis and thermal degradation logic, including the specific melting point data points.

Caption: Thermal transformation pathway of 4-ethylphthalic acid. Note the irreversible transition to the lower-melting anhydride upon heating.

References

-

Parker, E. D., & Goldblatt, L. A. (1950).[2][3] The Thermal Isomerization of allo-Ocimene. Journal of the American Chemical Society, 72(5), 2151–2159. [Link]

- Primary source for the experimental melting point of 4-ethylphthalic anhydride (76-77°C).

-

PubChem. (n.d.).[4] 4-Ethylphthalic acid (Compound CID 17825300). National Library of Medicine. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 4-Ethylphthalic acid.[4][1][5][6][7] Standard Reference Data. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Ethylbenzene-1,2-dicarboxylic acid | C10H10O4 | CID 17825300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. TW201130821A - Benzimidazole inhibitors of leukotriene production - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of Poly(ethylene 4-ethylphthalate)

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the synthesis of Poly(ethylene 4-ethylphthalate) (PEEP) , a specialized amorphous polyester derived from 4-ethylphthalic acid and ethylene glycol.

Unlike its para-isomer counterpart (PET), which is crystalline and high-melting, this ortho-phthalate derivative typically yields a low-glass-transition (

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

The polymerization of 4-ethylphthalic acid (4-EPA) with ethylene glycol (EG) presents a distinct challenge compared to standard terephthalate (PET) synthesis.

-

Steric Hindrance: The ethyl group at the 4-position creates asymmetry and mild steric hindrance, potentially slowing reaction kinetics compared to unsubstituted phthalic acid.

-

Cyclization Risk: As an ortho-isomer, 4-EPA is prone to intramolecular dehydration to form 4-ethylphthalic anhydride at temperatures above 160°C. This is not a side reaction but often the primary pathway for the initial esterification step.

-

Equilibrium Control: Achieving high molecular weight requires aggressive removal of the condensate (water/glycol) to shift the equilibrium (Le Chatelier’s principle).

Target Audience Application

-

Drug Delivery: Low

polyesters are investigated as bioresorbable matrices for controlled release. -

Plasticizers: Non-crystalline phthalate esters are industry-standard plasticizers; the polymeric form offers low migration.

Part 2: Reaction Mechanism & Pathway

The synthesis proceeds via a two-stage melt polycondensation.[1]

-

Stage I (Esterification): Conversion of acid/anhydride to the bis(hydroxyethyl) ester intermediate.

-

Stage II (Polycondensation): Transesterification under vacuum to build polymer chains.

Mechanistic Diagram (DOT Visualization)

Figure 1: Reaction pathway showing the critical anhydride intermediate formed in situ.

Part 3: Detailed Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Monomer A | 4-Ethylphthalic acid (98%+) | Primary backbone. Note: Can substitute with 4-ethylphthalic anhydride. |

| Monomer B | Ethylene Glycol (Anhydrous) | Linker. Used in 2.2:1 molar excess to prevent acid-end termination. |

| Catalyst | Titanium(IV) butoxide ( | Lewis acid catalyst. Preferred over Antimony ( |

| Equipment | 3-Neck Round Bottom Flask | Equipped with mechanical stirrer (high torque), |

Protocol Workflow

Phase A: Direct Esterification (Atmospheric Pressure)

Objective: Convert acid groups to hydroxyl-terminated oligomers.

-

Charge Reactor: Add 19.4 g (0.1 mol) of 4-ethylphthalic acid and 13.6 g (0.22 mol) of ethylene glycol into the flask.

-

Expert Insight: The 1:2.2 molar ratio is critical. Excess glycol ensures that both ends of the phthalate are esterified, preventing "dead" acid ends that stop polymerization.

-

-

Catalyst Addition: Add 0.1 wt% Titanium(IV) butoxide (approx. 20 mg).

-

Inert Atmosphere: Purge with

for 15 mins. Maintain a slow -

Heating Ramp:

-

Heat to 160°C . Observe reflux. The acid will dissolve/melt.[2]

-

Ramp to 190°C over 1 hour. Water will evolve and collect in the trap.

-

Validation Point: Monitor the vapor temperature. It should not exceed 100°C (pure water). If it rises to 197°C, you are losing glycol—adjust reflux condenser.

-

-

Completion of Phase A: Continue until water evolution ceases (approx. 2-3 hours). The mixture should be clear.

Phase B: Polycondensation (High Vacuum)

Objective: Chain extension via transesterification (removal of excess EG).

-

Temperature Increase: Raise oil bath temperature to 220–230°C .

-

Vacuum Application:

-

Caution: Do not apply full vacuum instantly. The mixture will foam aggressively.

-

Gradually reduce pressure: 760 Torr

100 Torr (over 20 mins) -

Finally, apply High Vacuum (< 1 mbar) .

-

-

Reaction: Maintain 230°C at <1 mbar for 2–4 hours.

-

Self-Validating Metric: Monitor the stirrer torque. As molecular weight (MW) increases, viscosity rises. Stop when the melt wraps around the stirrer rod (Weissenberg effect) or torque plateaus.

-

-

Termination: Break vacuum with

. Pour the viscous melt onto a Teflon sheet or into cold water to quench.

Process Workflow Diagram (DOT)

Figure 2: Operational workflow for the two-stage melt polymerization.

Part 4: Characterization & Expected Data

Expected Properties

Unlike PET, PEEP is likely amorphous due to the ortho-linkage and the ethyl side chain, which disrupts chain packing.

| Property | Method | Expected Value | Notes |

| Appearance | Visual | Transparent, amber resin | Color depends on catalyst purity and oxidation. |

| DSC | 35°C – 55°C | Lower than unmodified phthalate ( | |

| Molecular Weight ( | GPC (THF) | 10,000 – 25,000 Da | Limited by cyclization side reactions. |

| Solubility | Solubility Test | Soluble in THF, CHCl3, Acetone | Unlike PET, it dissolves in common organic solvents. |

Structural Confirmation (NMR)

-

-NMR (CDCl3):

- 8.0–7.5 ppm (Aromatic protons, 3H).

- 4.5 ppm (Ethylene glycol ester protons, -OCH 2CH 2O-).

- 2.7 ppm (Ethyl group -CH 2-).

- 1.2 ppm (Ethyl group -CH 3).

Part 5: Troubleshooting & Safety

Critical Issues

-

Sublimation: 4-Ethylphthalic anhydride may sublime at 200°C under vacuum, clogging the condenser.

-

Solution: Keep the upper part of the flask heated (heat gun or insulation) to wash sublimed monomer back into the melt.

-

-

Discoloration: Titanium catalysts can turn the polymer yellow/brown if oxygen is present.

-

Solution: Ensure strict

purging. Add an antioxidant (e.g., Irganox 1010) if optical clarity is paramount.

-

Safety (E-E-A-T)

-

Toxicity: While less toxic than heavy metals, Titanium butoxide is moisture-sensitive and an irritant.

-

Phthalate Warning: Ortho-phthalates are bioactive. Handle all monomers and oligomers as potential endocrine disruptors until specific toxicology data for the 4-ethyl derivative is verified.

References

- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard text for step-growth kinetics and stoichiometry).

-

Brooks, J. et al. (2012).[3] "Synthesis and Characterization of Polyesters with Controlled Molecular Weight." International Scientific Organization. Link

-

Caveman Chemistry. (n.d.). "Polyesters: Phthalic Acid vs. Terephthalic Acid." (Provides excellent mechanistic distinction between ortho and para isomers). Link

-

National Programme on Technology Enhanced Learning (NPTEL). "Polyester Synthesis: Melt Polycondensation." Link

-

PubChem. "4-Ethylphthalic Acid Compound Summary." (For physical property verification). Link

Sources

Synthesis of 4-Ethylphthalic Anhydride from 4-Ethylphthalic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the preparation of 4-ethylphthalic anhydride from its corresponding diacid, 4-ethylphthalic acid. The synthesis of cyclic anhydrides from dicarboxylic acids is a fundamental transformation in organic chemistry, often achieved through dehydration.[1] This process is crucial for the production of various chemical intermediates used in the manufacturing of polymers, resins, dyes, and pharmaceuticals.[2]

The conversion of a dicarboxylic acid to its anhydride can be accomplished through thermal dehydration or by using a dehydrating agent.[3][4] Acetic anhydride is a commonly employed and effective dehydrating agent for this purpose, facilitating the reaction under relatively mild conditions.[5]

Reaction Mechanism and Principle

The formation of 4-ethylphthalic anhydride from 4-ethylphthalic acid using a dehydrating agent like acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The process involves the removal of a water molecule from the two carboxylic acid groups of the diacid to form the cyclic anhydride.[3] Acetic anhydride acts as the dehydrating agent in this reaction.[5]

The reaction can be summarized as follows: 4-Ethylphthalic Acid + Acetic Anhydride → 4-Ethylphthalic Anhydride + 2 Acetic Acid

This reaction is typically carried out by heating the mixture to facilitate the dehydration process.[5]

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of 4-ethylphthalic anhydride from 4-ethylphthalic acid.

Materials and Reagents:

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Ethylphthalic Acid | C₁₀H₁₀O₄ | 194.18 | 10.0 g | 0.0515 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 30 mL | 0.318 |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Crystallizing dish

-

Büchner funnel and filter flask

-

Vacuum source

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 4-ethylphthalic acid and 30 mL of acetic anhydride.

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The solid 4-ethylphthalic acid will gradually dissolve as the reaction progresses.

-

Cooling and Crystallization: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature. As the solution cools, crystals of 4-ethylphthalic anhydride will begin to form. To enhance crystallization, the flask can be placed in an ice bath.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold petroleum ether to remove any residual acetic acid and acetic anhydride.

-

Drying: Dry the purified 4-ethylphthalic anhydride in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

-

Characterization: Determine the melting point of the dried product and compare it to the literature value. Further characterization can be performed using spectroscopic methods such as IR and NMR if desired.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 4-ethylphthalic anhydride.

Sources

4-Ethylphthalic Acid as a Metabolic Degradation Product of Alkylbenzenes: Application Notes and Protocols

Introduction

Alkylbenzenes are a class of aromatic hydrocarbons characterized by one or more alkyl groups attached to a benzene ring. These compounds are ubiquitous in the environment, primarily originating from their extensive use in the production of detergents, lubricants, and as components of gasoline.[] Human and environmental exposure to alkylbenzenes is therefore widespread. The toxicological profile of these compounds is of significant interest, with some studies indicating potential for adverse health effects.[2][3] Understanding the metabolic fate of alkylbenzenes is crucial for assessing exposure and potential risk.

The metabolism of alkylbenzenes in biological systems is a complex process primarily mediated by the cytochrome P450 enzyme system. This process involves the oxidation of the alkyl side chain, leading to the formation of various metabolites that are subsequently excreted. One such class of metabolites are dicarboxylic acids, which are formed through ω-oxidation of the alkyl side chain followed by β-oxidation. 4-Ethylphthalic acid has been identified as a urinary metabolite following exposure to certain C10-C13 linear alkylbenzenes (LABs). Its detection and quantification in biological matrices, such as urine, can serve as a specific biomarker of exposure to these parent compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the significance of 4-ethylphthalic acid as a biomarker and details the analytical protocols for its reliable measurement. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for biomonitoring studies.

Metabolic Pathway of Alkylbenzene to 4-Ethylphthalic Acid

The biotransformation of linear alkylbenzenes with longer alkyl chains (typically C10-C13) can lead to the formation of dicarboxylic acid metabolites, including 4-ethylphthalic acid. The metabolic cascade is initiated by the cytochrome P450-mediated oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) to a primary alcohol. This is followed by further oxidation to an aldehyde and then a carboxylic acid. The resulting long-chain carboxylic acid can then undergo successive rounds of β-oxidation, shortening the alkyl chain by two-carbon units. When this process occurs in an alkylbenzene with an even-numbered carbon chain at a specific position relative to the benzene ring, it can ultimately yield 4-ethylphthalic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethylphthalic Acid

Case Ticket: Removing Unreacted Xylene from 4-Ethylphthalic Acid (4-EPA) Status: Open Priority: High (Purity Critical for Drug Development) Assigned Specialist: Senior Application Scientist, Separation Methodologies

Introduction

Welcome to the Purification Technical Support Center. You are likely encountering persistent xylene contamination in your 4-ethylphthalic acid (4-EPA) solid product. This is a common issue in the oxidation of alkyl-benzenes, where the non-polar starting material (xylene) becomes physically entrapped within the crystal lattice of the polar product (4-EPA) or strongly adsorbed to its surface.

Because 4-EPA is a dicarboxylic acid intended for downstream drug development, residual solvents (Class 2) must be removed to meet ICH Q3C guidelines. Simple vacuum drying is often insufficient due to crystal lattice occlusion .

This guide provides a tiered troubleshooting approach, ranging from non-invasive washing to complete chemical reprocessing.

Module 1: Diagnostic & Quick Fixes (FAQs)

Q: Why is the xylene not coming off in the vacuum oven?

A: If you have dried the product at 60–80°C under high vacuum for >12 hours and xylene persists (detectable by NMR or Headspace GC), the solvent is likely occluded (trapped inside the crystal) rather than just adsorbed on the surface.

-

The Physics: 4-EPA crystallizes rapidly from xylene/oxidation mixtures. As the crystal lattice forms, it can encapsulate droplets of the mother liquor. Vacuum drying removes surface liquid but cannot access solvent trapped inside the crystal structure.

-

The Solution: You must break or partially dissolve the crystal lattice to release the trapped solvent.

Q: Can I just wash it with more solvent?

A: Only if you use a displacement solvent . Washing with the same solvent (xylene) achieves nothing.

-

Protocol: Perform a Slurry Wash .[1] Resuspend your solid in a low-boiling non-polar solvent (e.g., Pentane or Hexane) in which 4-EPA is insoluble, but xylene is fully miscible. Stir vigorously for 30 minutes to allow diffusion, then filter. This replaces high-boiling xylene (bp ~140°C) with low-boiling alkane, which is easily removed in the oven.

Module 2: The "Gold Standard" Protocol (Acid-Base Extraction)

If simple washing fails, or if you require >99.5% purity, you must utilize the chemical difference between your product (an acid) and the impurity (a neutral hydrocarbon). This method chemically separates the two phases.

The Logic

4-Ethylphthalic acid contains two carboxylic acid groups (

-

Basification: Converting 4-EPA to its disodium salt makes it water-soluble. Xylene remains water-insoluble (an oil).[2]

-

Separation: The xylene can be physically decanted or extracted away.

-

Regeneration: Acidifying the water phase reprecipitates pure 4-EPA, leaving xylene behind.

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1 | Dissolution | Suspend crude 4-EPA in 10% aqueous NaOH (or |

| 2 | Extraction | Wash the aqueous solution with Ethyl Acetate or Dichloromethane (DCM) (2x). |

| 3 | Clarification | (Optional) Treat aqueous phase with activated carbon, stir 15 min, filter through Celite. |

| 4 | Precipitation | Cool aqueous phase to 0–5°C. Slowly add 6M HCl until pH < 2. |

| 5 | Filtration | Filter the white precipitate. Wash cake with cold water. |

| 6 | Drying | Dry in vacuum oven at 60°C. |

Visual Workflow: Acid-Base Purification

Figure 1: Flowchart illustrating the chemical separation of xylene from 4-ethylphthalic acid via salt formation.

Module 3: Azeotropic Removal (Green Chemistry Alternative)

If you wish to avoid organic extraction solvents, you can exploit Heterogeneous Azeotropic Distillation . Xylene and water form a heteroazeotrope (boiling point < 100°C), allowing you to "steam strip" the xylene.

Protocol

-

Reslurry: Suspend your crude solid in a large volume of water (approx. 10:1 water:solid ratio).

-

Boil: Heat the slurry to reflux (100°C) with vigorous stirring. Do not add base.

-

Distill: Equip the flask with a Dean-Stark trap or simple distillation head.

-

Mechanism: The water vapors will carry the xylene over (Azeotropic principle). Xylene will condense and float on the distillate water.

-

Finish: Once no more oil droplets appear in the distillate, cool the flask. The 4-EPA (which is sparingly soluble in cold water [1]) will recrystallize/settle.

-

Filter: Filter the solid. It is now xylene-free but wet with water.

-

Dry: Water is much easier to remove in a vacuum oven than xylene.

Module 4: Troubleshooting Data Table

| Symptom | Probable Cause | Recommended Action |

| Gummy/Sticky Solid | High Xylene Content (>5%) | Do not dry. Perform Slurry Wash with Hexane immediately. |

| Smell of Xylene after Drying | Occluded Solvent | Grind solid to fine powder (mortar & pestle) and re-dry, or use Method 3 (Azeotrope) . |

| Low Yield after Acid-Base | Incomplete Precipitation | Ensure pH is < 2. Phthalic acids act as buffers; check pH with a meter, not just paper. |

| Product turns yellow | Oxidation impurities | Add Activated Carbon step during the basic phase of Method 2. |

References

-

NIST Chemistry WebBook. "4-Ethylphthalic acid."[3] National Institute of Standards and Technology.[3] [Link]

-

Organic Syntheses. "Terephthalic Acid (Oxidation of p-methylacetophenone)." Org. Synth. 1946, 26, 95. (Demonstrates standard acid precipitation workup for phthalic derivatives). [Link]

-

PubChem. "Phthalic Acid - Solubility Data." National Center for Biotechnology Information. [Link]

-

Ecoinvent. "Purified Terephthalic Acid Production." (Industrial context for xylene oxidation and purification). [Link]

Sources

Technical Support Center: Purification of 4-Ethylphthalic Acid

Subject: Troubleshooting & Purification Protocols for 4-Ethylphthalic Acid (4-EPA)

Ticket Type: Advanced Method Development Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Purification Paradox

Welcome to the technical support center. If you are synthesizing 4-ethylphthalic acid (typically via the oxidation of 4-ethyl-o-xylene), you are likely facing a common "purification paradox": the conditions required to oxidize the aromatic methyl groups are often harsh enough to attack the ethyl group, leading to a complex mixture of under-oxidized mono-acids and over-oxidized tri-acids.[1]

This guide moves beyond standard recrystallization, which is often insufficient for separating 4-EPA from its structural analogs like 4-ethylbenzoic acid or 4-acetylphthalic acid.[1] Instead, we focus on the Anhydride Loop , a chemically robust method that exploits the unique ability of ortho-dicarboxylic acids to form cyclic anhydrides.

Part 1: The Impurity Profile (Know Your Enemy)

Before attempting purification, you must diagnose the specific composition of your crude mixture.

| Impurity Class | Likely Compound | Origin | Chemical Behavior |

| Starting Material | 4-Ethyl-o-xylene | Incomplete reaction | Neutral, non-polar.[1] Soluble in hexanes. |

| Under-Oxidized | 4-Ethylbenzoic acid | Oxidation of only one methyl group | Monocarboxylic acid.[1] Does not form cyclic anhydride.[1] |

| Over-Oxidized | Trimellitic acid (1,2,4-Benzenetricarboxylic acid) | Oxidation of the ethyl group | Tricarboxylic acid.[1] Highly water-soluble; very polar.[1] |

| Carbonyls | 4-Acetylphthalic acid | Partial oxidation of ethyl group | Ketone-acid.[1] Forms hydrazones (diagnostic). |

| Color Bodies | Quinones / MnO₂ | Coupling side-reactions / Catalyst residue | Yellow/Brown discoloration.[1] |

Part 2: The "Anhydride Loop" Workflow

This is the gold-standard protocol. Unlike simple recrystallization, this method uses chemical reactivity to filter out impurities. 4-EPA forms a cyclic anhydride; mono-acids (benzoic derivatives) cannot.[1]

The Logic Flow

Figure 1: The Anhydride Loop exploits the specific formation of cyclic 4-ethylphthalic anhydride to separate it from non-ortho-diacid impurities.[1][2]

Detailed Protocol

Step 1: Dehydration (Anhydride Formation) [1]

-

Take your crude, dry solid acid mixture.

-

Suspend in acetic anhydride (3 molar equivalents).

-

Reflux for 1-2 hours. The solid should dissolve as the acid converts to 4-ethylphthalic anhydride.

Step 2: Isolation of the Anhydride

-

Distill off the excess acetic anhydride and acetic acid under reduced pressure.

-

Crucial Step: You now have a residue.[1][5][6]

-

Option A (High Purity): Vacuum distill the residue. 4-Ethylphthalic anhydride has a distinct boiling point compared to the impurities.

-

Option B (Standard): Crystallize the anhydride from a non-polar solvent (e.g., toluene or hexane/benzene mixture). The polar impurities (mono-acids) often remain in solution or separate out.[1]

-

Step 3: Hydrolysis (Return to Acid)

-

Dissolve the purified anhydride in boiling water (or dilute HCl).

-

The anhydride ring opens to regenerate the dicarboxylic acid.

-

Cool slowly to 4°C to crystallize pure 4-ethylphthalic acid.

Part 3: Troubleshooting & FAQs

Q1: My product is persistently yellow/brown. How do I remove the color?

Diagnosis: This is likely due to quinone byproducts or trace manganese dioxide (if KMnO₄ was used). The Fix:

-

Do not rely on recrystallization alone.[1]

-

Activated Carbon Treatment: During the final hydrolysis step (Step 3 above), while the 4-EPA is dissolved in boiling water, add 5% w/w Activated Carbon. Stir for 15 minutes, then filter hot through a Celite pad. The carbon adsorbs the conjugated color bodies.

-

Note: If the color persists, it may be incorporated into the crystal lattice. In this case, the Anhydride Distillation (Step 2, Option A) is mandatory.

Q2: I have low recovery yield after water recrystallization.

Diagnosis: 4-Ethylphthalic acid has higher water solubility than terephthalic acid due to the ethyl group disrupting crystal packing and the ortho position. The Fix:

-

pH Swing: Instead of just cooling, concentrate the mother liquor and adjust pH to ~1.0 using conc. HCl.

-

Salting Out: Add NaCl to the aqueous mother liquor to decrease the solubility of the organic acid (Common Ion Effect/Salting Out).

-

Solvent Switch: Switch to a mixed solvent system: Water:Acetic Acid (9:1).[1] The acetic acid suppresses ionization, forcing the acid out of solution.

Q3: The melting point is broad (e.g., 10°C range).

Diagnosis: You likely have "Isomeric Drift" or mixed crystal formation with 4-ethylbenzoic acid.[1] The Fix:

-

Perform a Hot Filtration in chloroform.[1]

-

Why? Dicarboxylic acids (like 4-EPA) are generally insoluble in chloroform/DCM, whereas monocarboxylic acids (impurities) are often soluble.[1]

-

Protocol: Suspend crude solid in refluxing chloroform. Filter while hot. The solid collected on the filter is your enriched dicarboxylic acid. The filtrate contains the mono-acid impurities.

-

Part 4: Advanced Chemical Data

| Property | 4-Ethylphthalic Acid | 4-Ethylbenzoic Acid (Impurity) | Phthalic Anhydride (Core) |

| Molecular Weight | 194.18 g/mol | 150.17 g/mol | 148.11 g/mol |

| pKa (approx) | 2.9 (COOH #1), 5.4 (COOH #2) | 4.35 | N/A |

| Solubility (Water) | Moderate (Hot), Low (Cold) | Low | Reacts to form acid |

| Solubility (CHCl₃) | Insoluble | Soluble | Soluble |

| Anhydride Formation | Yes (Cyclic) | No | Yes |

Reaction Pathway Visualization

Figure 2: Oxidation pathways showing critical branch points for impurity formation.[1]

References

-

Separation of Monocarboxylic and Dicarboxylic Acids.

-

Relevance: Foundational methodology for separating mono/di-acid mixtures using solvent polarity and phase separation.[1]

-

-

Process for the Preparation of o-Phthalic Acid. US Patent 3721708A.[1]

- Relevance: Details the liquid-phase oxidation of o-xylene and the handling of phthalic anhydride intermediates to improve purity and energy efficiency.

-

[1]

-

Purification of Crude Terephthalic Acid (Analogous Chemistry). US Patent 3592847A.[7]

- Relevance: While focused on the para isomer, this patent establishes the use of anhydride/alkanoic acid solvent systems to remove aldehyde impurities (4-CBA), a technique adaptable to ortho isomers.

-

[1]

-

Phthalic Acid Properties & Data. National Institute of Standards and Technology (NIST) WebBook.

- Relevance: Authoritative source for physical properties and spectral data of phthalic acid deriv

-

[1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2]

- Relevance: The standard reference text for general purification protocols, specifically the dehydration-hydrolysis cycle for dicarboxylic acids.

Sources

- 1. CAS 4316-23-8: 4-Methylphthalic acid | CymitQuimica [cymitquimica.com]

- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 3. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US3592847A - Process for the purification of terephthalic acid - Google Patents [patents.google.com]

Section 1: Understanding the Core Challenge: Steric Hindrance in 4-Ethylphthalic Acid

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the challenging esterification of 4-ethylphthalic acid, a reaction often complicated by significant steric hindrance. As Senior Application Scientists, our goal is to blend foundational chemical principles with field-tested protocols to ensure your success in the lab.

The primary obstacle in the esterification of 4-ethylphthalic acid is steric hindrance. The bulky ethyl group at the 4-position physically obstructs the path of the incoming alcohol, particularly at the adjacent carboxylic acid group (C3-carboxyl). This steric clash slows down the rate of reaction, leads to incomplete conversions, and often results in low yields, especially when using traditional methods or bulky alcohols.

Technical Support Center: Detection of 4-Ethylphthalic Acid in Environmental Samples

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the detection and quantification of 4-ethylphthalic acid (4-EPA) in environmental samples. It addresses common challenges and offers practical, field-proven solutions to ensure data integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the analysis of 4-ethylphthalic acid.

Q1: What are the typical detection limits for 4-ethylphthalic acid in environmental samples?

The detection limits for 4-ethylphthalic acid are highly dependent on the sample matrix, the analytical instrumentation used, and the sample preparation method. Generally, lower detection limits are achievable in cleaner matrices like drinking water compared to more complex matrices such as soil or sludge.

| Analytical Method | Matrix | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |

| LC-MS/MS | Water | 0.0043 - 0.2 µg/L[1][2] | 0.01 - 0.5 µg/L[2] |

| GC-MS | Water | < 0.1 µg/L[3] | - |

| LC-MS/MS | Soil | 0.0043 - 0.13 ng/g (or µg/kg)[1] | 0.01 - 0.43 ng/g (or µg/kg)[1] |

| GC-MS | Soil | 0.91 - 66.97 µg/kg[4] | 2.7 - 200.9 µg/kg[4] |

| HPLC-UV | Water | ~0.20 µg/L[3] | - |

Note: These values are indicative and can vary based on specific experimental conditions.

Q2: Which analytical technique is most suitable for 4-ethylphthalic acid analysis?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used and effective for the analysis of phthalates and their metabolites.[5]

-

LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for acidic compounds like 4-EPA, as it typically does not require derivatization.

-

GC-MS is a robust and widely available technique. However, for acidic analytes like 4-EPA, derivatization is often necessary to improve volatility and chromatographic peak shape.[6]

Q3: Why is background contamination a significant issue in phthalate analysis, and how can it be minimized?

Phthalates are ubiquitous in the laboratory environment, present in plastics, solvents, and even dust. This pervasive presence can lead to background contamination, resulting in false positives or elevated baseline signals.

To minimize contamination:

-

Use glassware whenever possible and avoid plastic labware, especially PVC.[7]

-

Employ high-purity solvents and reagents specifically tested for phthalate analysis.[8]

-

Thoroughly clean all glassware, including a final rinse with a high-purity solvent.[9]

-

Use nitrile gloves, as vinyl gloves can be a source of phthalate contamination.[7]

-

Incorporate procedural blanks in your experimental workflow to monitor for background contamination.

Q4: What is the purpose of derivatization in the GC-MS analysis of 4-ethylphthalic acid?

Derivatization is a chemical modification of the analyte to enhance its analytical properties for GC-MS. For 4-ethylphthalic acid, which is a carboxylic acid, derivatization converts the polar carboxyl groups into less polar, more volatile esters (e.g., methyl or silyl esters).[8] This process improves peak shape, reduces tailing, and enhances sensitivity during GC analysis.[6]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the analysis of 4-ethylphthalic acid.

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis

Possible Cause:

-

Inappropriate Mobile Phase pH: As an acidic compound, the retention of 4-ethylphthalic acid on a reverse-phase column (like C18) is highly dependent on the pH of the mobile phase. If the pH is not sufficiently low, the carboxyl groups will be ionized, leading to poor retention and peak tailing.

-

Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxyl groups of 4-EPA, causing peak tailing.

Troubleshooting Steps:

-

Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase to at least 2 pH units below the pKa of the carboxylic acid groups of 4-EPA. This ensures the analyte is in its neutral, less polar form, leading to better retention and peak shape on a C18 column.[5]

-

Use a "High Aqueous" or Polar-Embedded Column: These columns are designed to be more stable and provide better retention for polar compounds in highly aqueous mobile phases.[10]

-

Consider a Different Stationary Phase: If tailing persists, a phenyl- or cyano-based column might offer different selectivity and reduce unwanted secondary interactions.

Issue 2: Low Recovery During Sample Preparation

Possible Cause:

-

Inefficient Extraction: The chosen extraction solvent or technique (LLE, SPE) may not be optimal for extracting 4-EPA from the specific sample matrix.

-

Analyte Loss During Solvent Evaporation: If the sample extract is evaporated to dryness, volatile analytes can be lost.

-

Strong Matrix Interactions: 4-EPA may bind strongly to components in the sample matrix (e.g., organic matter in soil), preventing its efficient extraction.

Troubleshooting Steps:

-

Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures for liquid-liquid extraction. For solid-phase extraction, ensure the chosen sorbent has the appropriate chemistry (e.g., a mixed-mode or polymer-based sorbent) for retaining 4-EPA.

-

Gentle Evaporation: Avoid complete dryness during solvent evaporation steps. A gentle stream of nitrogen and careful monitoring are recommended.

-

Matrix Modification: For soil and sediment samples, adjusting the pH of the extraction solvent can help disrupt interactions between 4-EPA and the matrix, improving extraction efficiency.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Cause:

-

Variable Background Contamination: As discussed in the FAQs, inconsistent background levels of phthalates can lead to variable results.

-

Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 4-EPA in the mass spectrometer source, leading to inaccurate quantification.[11][12]

-

Instrument Carryover: High-concentration samples can contaminate the injection port or analytical column, affecting subsequent analyses.

Troubleshooting Steps:

-

Implement Strict Anti-Contamination Protocols: Follow the guidelines in FAQ Q3 rigorously.

-

Evaluate and Mitigate Matrix Effects:

-

Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

-

Isotope Dilution: Use a stable isotope-labeled internal standard of 4-ethylphthalic acid. This is the most effective way to compensate for both matrix effects and variations in extraction recovery.

-

Sample Dilution: If the concentration of 4-EPA is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[12]

-

-

Optimize Instrument Cleaning Procedures:

-

Implement a robust needle and injection port washing protocol between samples.

-

Run blank injections after high-concentration samples to check for carryover.

-

If carryover persists, a more thorough cleaning of the injector and column may be necessary.[7]

-

Section 3: Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of 4-ethylphthalic acid from water samples.

Materials:

-

SPE cartridges (e.g., Polymer-based or C18)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid

-

Ethyl acetate

-

SPE manifold

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 4 mL of methanol followed by 4 mL of deionized water (acidified to pH 3 with formic acid). Do not allow the cartridge to go dry.

-

Sample Loading: Load 100 mL of the water sample (acidified to pH 3) onto the cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 4 mL of deionized water to remove any unretained interfering compounds.

-

Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the 4-ethylphthalic acid from the cartridge with 4 mL of ethyl acetate.

-

Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: The extract is now ready for LC-MS/MS or GC-MS (after derivatization) analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common derivatization procedure for carboxylic acids using BSTFA.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Sample extract from Protocol 1

-

Heating block

Procedure:

-

Ensure the 1 mL sample extract from the SPE procedure is completely free of water.

-

Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the vial.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

The derivatized sample is now ready for injection into the GC-MS.

Section 4: Visualizations

Workflow for 4-EPA Analysis in Environmental Samples

Caption: General workflow for the analysis of 4-ethylphthalic acid.

Troubleshooting Logic for Contamination Issues

Caption: Troubleshooting pathway for identifying sources of contamination.

References

-

Net, S., Delmont, A., Sempéré, R., Paluselli, A., & Ouddane, B. (2015). Reliable quantification of phthalates in environmental matrices (air, water, sludge, sediment and soil): a review. Science of the Total Environment, 515-516, 162-180. [Link]

-

Amina, B., et al. (2023). Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method. PMC. [Link]

-

Yin, D. A. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

-

Emulsive Liquid–Liquid Microextraction for the Determination of Phthalic Acid Esters in Environmental Water Samples. (2024). MDPI. [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2019). PMC. [Link]

-

How to reduce matrix effect and increase analyte signal in extracted samples? (2023). SCIEX. [Link]

-

Biotage. (2023). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Biotage. [Link]

-

Zaater, M. F., et al. (2014). Determination of Phthalates in Jordanian Bottled Water using GC-MS and HPLC-UV: Environmental Study. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry – Science Ready. [Link]

-

Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2019). Archimer. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Sample Matrix Effects in ICP-MS: Mitigation Techniques. (2025). Technology Networks. [Link]

-

The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). SciSpace. [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). PMC. [Link]

-

Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent. [Link]

-

Determination and quantification of phthalic acid esters from the soil collected from the municipal solid-waste dumpsite in Maseru using a simple vortex-assisted low-volume organic solvent extraction. (2018). MedCrave online. [Link]

-

Determination of phthalate esters in soil samples by microwave assisted extraction and high performance liquid chromatography. (2010). PubMed. [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Chromatography Online. [Link]

-

A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters. [Link]

-

Simultaneous determination of four phthalate esters in bottled water using ultrasound-assisted dispersive liquid–liquid microextraction followed by GC-FID detection. (2011). Analyst (RSC Publishing). [Link]

-

Controlling Contamination in LC/MS Systems. (n.d.). Mass Spectrometry. [Link]

-

Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. (n.d.). Waters. [Link]

-

Determination of Phthalates in Liquor Beverages by Single Quadrupole GC-MS. (n.d.). Institute of Environmental Assessment and Water Research. [Link]

-

Determination of sixteen phthalic acid esters (PAEs) in soil and evaluation of the matrix effect using a QuEChERS/gas chromatogr. (2021). SSRN. [Link]

- Methods of preparing phthalic acid derivatives. (n.d.).

Sources

- 1. Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biotage.com [biotage.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. Sample Matrix Effects in ICP-MS: Mitigation Techniques [eureka.patsnap.com]

- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Phthalate Plasticizers: DEHP vs. Shorter-Chain Alternatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Utility and Evolving Scrutiny of Phthalate Plasticizers

For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the gold standard for rendering rigid polyvinyl chloride (PVC) flexible, finding ubiquitous use in applications ranging from medical devices to laboratory tubing.[1][2] Its cost-effectiveness and excellent performance have made it a mainstay in numerous industries.[1] However, growing concerns over its potential health impacts, including reproductive and developmental toxicity, have led to increased regulatory scrutiny and a demand for safer alternatives.[3][4][5] This has spurred research into other phthalate plasticizers, particularly those with shorter alkyl chains, as potential replacements.

This guide provides a comprehensive comparison of the plasticizer properties of DEHP against two representative shorter-chain phthalates: Diethyl Phthalate (DEP) and Dibutyl Phthalate (DBP). While the term "4-ethylphthalates" is not standard nomenclature, it is plausible to interpret this as a general interest in phthalates with shorter ethyl and butyl ester chains. We will delve into their performance characteristics, toxicological profiles, and the experimental methodologies used to evaluate them, offering a scientifically grounded resource for researchers and professionals in drug development and material science.

Understanding the Mechanism of Phthalate Plasticization

Phthalate plasticizers function by embedding themselves between the long polymer chains of PVC.[6] Being non-covalently bound, they disrupt the strong intermolecular forces between the polymer chains, allowing them to slide past one another more easily.[6] This increased mobility imparts flexibility to the otherwise rigid PVC matrix. The length and branching of the alkyl chains of the phthalate ester significantly influence its plasticizing efficiency, volatility, and migration characteristics.

Caption: Mechanism of PVC Plasticization by Phthalates.

Comparative Analysis of Plasticizer Properties

The selection of a plasticizer is a critical decision in the formulation of a polymer, as it directly impacts the material's mechanical and thermal properties, as well as its safety profile.

Mechanical Properties

The primary function of a plasticizer is to enhance the flexibility of PVC. This is typically quantified by measuring tensile strength, elongation at break, and hardness.

| Property | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl Phthalate (DBP) | Diethyl Phthalate (DEP) |

| Molecular Weight | 390.56 g/mol | 278.34 g/mol | 222.24 g/mol |

| Tensile Strength | Generally provides a good balance of strength and flexibility.[2] The addition of plasticizer typically decreases tensile strength.[7] | Lower tensile strength compared to DEHP-plasticized PVC due to higher plasticizing efficiency at the same concentration.[1] | Further reduction in tensile strength compared to DBP and DEHP at equivalent concentrations. |

| Elongation at Break | High elongation at break, imparting significant flexibility.[2] Increasing plasticizer concentration generally increases elongation.[7] | Can achieve high elongation, often requiring lower concentrations than DEHP for similar flexibility.[8] | Provides high elongation, but its high volatility can lead to a loss of flexibility over time.[6] |

| Hardness (Shore A) | Effective at reducing the hardness of rigid PVC. | More efficient at reducing hardness than DEHP at the same weight percentage. | Very efficient at reducing hardness, but performance may degrade over time. |

Causality Behind Experimental Choices: Tensile testing, as standardized by methods like ASTM D412, is a fundamental tool for evaluating the mechanical performance of plasticized polymers.[9][10][11][12][13] It provides crucial data on how a material will behave under stress, which is essential for applications where flexibility and durability are paramount. The choice of dumbbell-shaped specimens ensures a uniform cross-section for accurate stress-strain measurements.

Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and long-term performance, especially in applications involving elevated temperatures.

| Property | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl Phthalate (DBP) | Diethyl Phthalate (DEP) |

| Volatility | Low volatility, contributing to its permanence in the polymer matrix.[14] | Higher volatility than DEHP, which can lead to plasticizer loss over time, especially at elevated temperatures.[8] | High volatility, making it less suitable for applications requiring long-term flexibility and thermal stability.[6] |

| Thermal Decomposition | Thermally stable up to approximately 300°C.[14] The presence of DEHP can lower the initial thermal degradation temperature of PVC.[2][15] | Lower thermal stability compared to DEHP due to its higher volatility. | Significantly lower thermal stability compared to DEHP and DBP. |

Causality Behind Experimental Choices: Thermogravimetric Analysis (TGA), following standards such as ASTM E1131, is employed to determine the thermal stability of materials.[16][17][18][19][20] By precisely measuring the weight loss of a sample as a function of temperature, TGA can identify the onset of thermal degradation and quantify the volatile components, providing critical data for material processing and end-use applications.

Migration and Leaching

The tendency of a plasticizer to migrate out of the polymer matrix is a significant concern, particularly in medical and pharmaceutical applications where leached substances can come into direct contact with patients or drug formulations.

| Property | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl Phthalate (DBP) | Diethyl Phthalate (DEP) |

| Migration Rate | Known to leach from PVC products, especially in contact with lipophilic substances.[21][22][23] | Higher migration rate than DEHP due to its smaller molecular size and higher volatility.[1][24] | The highest migration rate among the three due to its low molecular weight and high volatility.[6] |

| Leaching in Aqueous Solutions | Low leaching in aqueous solutions.[22] | Higher leaching potential in aqueous solutions compared to DEHP. | Even higher leaching potential in aqueous solutions. |

| Leaching in Organic Solvents | Significant leaching in organic solvents and lipophilic media.[22] | High leaching in organic solvents.[25] | Very high leaching in organic solvents. |

Causality Behind Experimental Choices: Migration studies are crucial for assessing the safety of plasticized materials. These experiments typically involve exposing the material to various simulants (e.g., water, ethanol, oils) that mimic the conditions of use and then analyzing the simulant for the presence of the leached plasticizer using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[25]

Toxicological and Biocompatibility Profiles

The potential health effects of plasticizers are a primary driver for the development of alternatives to DEHP.

| Aspect | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl Phthalate (DBP) | Diethyl Phthalate (DEP) |

| Reproductive Toxicity | Classified as a reproductive toxicant; associated with adverse effects on male reproductive development.[3][4] | Also considered a reproductive toxicant, with animal studies showing developmental and reproductive effects.[4][5] | Not generally found to have the antiandrogenic effects of other phthalates, but some studies suggest potential reproductive effects at high doses.[26] |

| Endocrine Disruption | Known endocrine disruptor. | Considered an endocrine disruptor. | Evidence for endocrine disruption is less clear compared to DEHP and DBP.[26] |

| Carcinogenicity | Classified as a possible human carcinogen (Group 2B) by IARC. | Classified as not classifiable as to human carcinogenicity (Group D) by the EPA due to insufficient data.[4] | Not classified as a human carcinogen. |

| General Toxicity | Can cause adverse effects on the liver and kidneys at high doses.[3] | Can cause increased liver and kidney weights in animal studies.[3] | The liver is the primary target organ for toxicity.[27][28] |

| Regulatory Status | Use is restricted in many applications, particularly in children's products and medical devices in some regions. | Use is also restricted in many consumer products. | Generally less restricted than DEHP and DBP. |

Experimental Protocols

Tensile Property Testing (Adapted from ASTM D412)

This protocol outlines the determination of tensile strength and elongation at break for plasticized PVC films.

-

Sample Preparation:

-

Prepare PVC films with a standardized concentration of the plasticizer (e.g., 30% by weight).

-

Press the compounded PVC into sheets of uniform thickness (e.g., 2 mm).

-

Cut dumbbell-shaped test specimens from the sheets using a die, as specified in ASTM D412.[9]

-

Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours prior to testing.

-

-

Testing Procedure:

-

Measure the thickness and width of the narrow section of the dumbbell specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.[12]

-

Record the force and elongation throughout the test.

-

-

Data Analysis:

-

Tensile Strength: Calculate the maximum stress applied to the specimen before it breaks.

-

Elongation at Break: Determine the percentage increase in length of the specimen at the point of rupture.

-

Caption: Workflow for Tensile Property Testing.

Thermal Stability Analysis (Adapted from ASTM E1131)

This protocol describes the evaluation of the thermal stability of plasticized PVC using Thermogravimetric Analysis (TGA).

-

Sample Preparation:

-

Cut a small, representative sample (10-20 mg) from the plasticized PVC film.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for temperature and weight.

-

Set the desired atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).

-

-

Testing Procedure:

-

Place the sample in the TGA sample pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the weight loss versus temperature curve.

-

Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

-

Analyze the different stages of weight loss, which can correspond to the volatilization of the plasticizer and the degradation of the PVC polymer.

-

Caption: Workflow for Thermogravimetric Analysis.

Conclusion: A Balanced Approach to Plasticizer Selection

The choice of a plasticizer involves a trade-off between performance, cost, and safety. While DEHP has a long history of effective use, its toxicological profile necessitates the consideration of alternatives. Shorter-chain phthalates like DBP and DEP can offer good plasticizing efficiency, but their higher volatility and migration rates may be a concern for long-term applications.

For researchers and drug development professionals, a thorough understanding of these properties is essential for selecting the most appropriate material for a given application. This guide provides a framework for comparing these plasticizers, emphasizing the importance of empirical data and standardized testing methodologies in making informed decisions. As the regulatory landscape continues to evolve, a proactive approach to material selection, grounded in scientific principles, will be crucial for ensuring both product performance and patient safety.

References

-

ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. ASTM International. [Link]

-

ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]

-

U.S. Plastic Corp. (2023, January 23). What is DEHP? Where is it used? Why is it used? [Link]

-

ZwickRoell. ASTM D412 Tensile test rubber & elastomers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Dibutyl Phthalate (DBP) vs. Other Plasticizers: Making the Right Choice. [Link]

-

Qualitest USA LC. (2025, May 21). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. [Link]

-

ADMET. (2026, February 10). THE COMPREHENSIVE GUIDE TO ASTM D412 ELASTOMER TENSILE TESTING. [Link]

-

LabsCubed. (n.d.). ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing. [Link]

-

de Oliveira, A. P., de Oliveira, L. L., & de Oliveira, M. C. C. (2011). Migration of phthalate-based plasticizers from PVC and non-PVC containers and medical devices. Química Nova, 34(8), 1421-1426. [Link]

-

Anderson Materials Evaluation, Inc. (n.d.). ASTM E1131 - TGA Analysis Testing Services. [Link]

-

Kim, J., Park, S., & Lee, J. (2023). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products. Polymers, 15(24), 4658. [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

-

Plastic Centre of Excellence. (n.d.). Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. [Link]

-

Din, S. N., et al. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology, 6(1), 1-8. [Link]

-

Jo, A., et al. (2023). Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. Environmental Science & Technology, 57(20), 7802-7812. [Link]

-

Consumer Product Safety Commission. (n.d.). Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP). [Link]

-

Australian Industrial Chemicals Introduction Scheme. (n.d.). Diethyl Phthalate. [Link]

-

Lee, S., et al. (2023). Simplified Unified BARGE Method to Assess Migration of Phthalate Esters in Ingested PVC Consumer Products. International Journal of Environmental Research and Public Health, 20(3), 1907. [Link]

-

Andjelković, T., et al. (2020). Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS. Environmental Science and Pollution Research, 27(28), 35699-35712. [Link]

-

Carlson, K. M., et al. (2020). Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies. Environment International, 145, 106034. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dibutyl Phthalate. [Link]

-

National Toxicology Program. (2022). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. National Toxicology Program Technical Report Series, (596), 1-210. [Link]

-

International Journal of Engineering Research & Technology. (2020). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound. International Journal of Engineering Research & Technology, 9(5). [Link]

-

Australian Industrial Chemicals Introduction Scheme. (n.d.). Dibutyl Phthalate. [Link]

-

Consumer Product Safety Commission. (2011, August 29). Toxicity review of diethyl phthalate (DEP). [Link]

-

National Toxicology Program. (n.d.). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate... [Link]

-

Zhang, C., et al. (2013). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. The Journal of Physical Chemistry B, 117(38), 11314-11321. [Link]

-

Danish Environmental Protection Agency. (2010, November 15). 2 Application of DEHP, DBP and BBP in products and articles. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Diethyl Phthalate. [Link]

-

Ellis, E. A., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Omega, 8(20), 17973-17983. [Link]

-

BASTONE. (2025, November 25). DINP vs DEHP Plasticizer Comparison. [Link]

-

Wikipedia. (n.d.). Dibutyl phthalate. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). HEALTH EFFECTS - Toxicological Profile for Diethyl Phthalate. [Link]

-

Oxoplast. (2016, March 29). Classification of plasticizers. [Link]

-

Bastone. (2025, September 18). What is the Difference Between DBP and DOP. [Link]

-

Aouachria, K., et al. (2014). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Polímeros, 24(1), 1-7. [Link]

-

Szarka, G., et al. (2018). Thermal Properties, Degradation and Stability of Poly(vinyl chloride) Predegraded Thermooxidatively in the Presence of Dioctyl Phthalate Plasticizer. Polymers, 10(8), 859. [Link]

-

Aouachria, K., et al. (2014). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. ResearchGate. [Link]

-

Ferreira, M. J., et al. (2019). Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization. Polymers, 11(8), 1238. [Link]

-

Li, J., et al. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. Polymers, 14(19), 4165. [Link]

Sources

- 1. bastone-plastics.com [bastone-plastics.com]

- 2. redalyc.org [redalyc.org]

- 3. cpsc.gov [cpsc.gov]

- 4. epa.gov [epa.gov]

- 5. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. opastpublishers.com [opastpublishers.com]

- 8. nbinno.com [nbinno.com]

- 9. zwickroell.com [zwickroell.com]

- 10. kindsnail.com [kindsnail.com]

- 11. qualitest.us [qualitest.us]

- 12. victortestingmachine.com [victortestingmachine.com]

- 13. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]

- 14. bastone-plastics.com [bastone-plastics.com]

- 15. researchgate.net [researchgate.net]

- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 17. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 18. apmtesting.com [apmtesting.com]

- 19. torontech.com [torontech.com]

- 20. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]

- 21. scielo.br [scielo.br]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. nasport.pmf.ni.ac.rs [nasport.pmf.ni.ac.rs]

- 26. Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 28. cpsc.gov [cpsc.gov]

Definitive Guide to Reference Standards for 4-Ethylbenzene-1,2-dicarboxylic Acid Analysis

Executive Summary